molecular formula C23H17F2NO4 B1628538 (2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid CAS No. 678991-01-0

(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid

Cat. No. B1628538
M. Wt: 409.4 g/mol
InChI Key: QGICNEVQBKTRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid” is a chemical compound used in scientific research. It has a CAS Number of 678991-01-0 and a molecular weight of 409.39 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H17F2NO4/c24-13-9-10-18 (20 (25)11-13)21 (22 (27)28)26-23 (29)30-12-19-16-7-3-1-5-14 (16)15-6-2-4-8-17 (15)19/h1-11,19,21H,12H2, (H,26,29) (H,27,28) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a CAS Number of 678991-01-0 and a molecular weight of 409.39 .

Scientific Research Applications

Protection and Synthesis of Biomolecules

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the mentioned compound, is widely used to protect hydroxy-groups in the synthesis of biomolecules. This protection strategy allows for selective deprotection under mild conditions, preserving the integrity of other sensitive functional groups. Gioeli and Chattopadhyaya (1982) demonstrated the utility of the Fmoc group in the synthesis of an octathymidylic acid fragment, highlighting its compatibility with a variety of acid- and base-labile protecting groups and its removal efficiency using triethylamine in dry pyridine solution (Gioeli & Chattopadhyaya, 1982).

Fluorographic and Radiolabeling Techniques

The compound has been involved in the development of fluorographic procedures for detecting radioactivity in polyacrylamide gels, using derivatives such as 2,5-diphenyloxazole in acetic acid. Skinner and Griswold (1983) optimized a fluorographic method that provides technical advantages like eliminating the need to pre-fix proteins in gels and allowing the use of both agarose and acrylamide gels (Skinner & Griswold, 1983).

Development of Fluorescence Probes

The structural framework of the compound has facilitated the development of novel fluorescence probes for detecting reactive oxygen species (ROS). Setsukinai et al. (2003) synthesized derivatives that selectively detect highly reactive oxygen species and differentiate specific species, such as hydroxyl radicals and hypochlorite, offering tools for biological and chemical applications (Setsukinai et al., 2003).

Solid-Phase Synthesis of Peptides

The compound's role extends into the solid-phase synthesis of peptides, where the Fmoc group serves as a protective group for amino acids. Albericio and Bárány (1991) introduced the hypersensitive acid-labile (HAL) tris(alkoxy)benzyl ester anchoring for synthesizing protected peptide segments, demonstrating its efficiency in fully protected peptide acid synthesis (Albericio & Bárány, 1991).

Electrophosphorescence in Material Science

In material science, the compound's derivatives have been utilized in the design of electrophosphorescent devices. Zhang et al. (2016) synthesized novel iridium complexes incorporating the fluorenyl and trifluoromethylpyridine motifs, achieving high-efficiency orange-emissive electrophosphorescent devices. This research underscores the compound's versatility in tuning luminescent properties for advanced optoelectronic applications (Zhang et al., 2016).

Safety And Hazards

The safety information available indicates that this compound should be handled with caution. The compound is labeled with a warning pictogram, indicating that it may pose health hazards .

properties

IUPAC Name

2-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4/c24-13-9-10-18(20(25)11-13)21(22(27)28)26-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,21H,12H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGICNEVQBKTRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585614
Record name (2,4-Difluorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid

CAS RN

678991-01-0
Record name (2,4-Difluorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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